烟碱N-葡萄糖醛酸苷

描述

Nicotine N-glucuronide is a major metabolite of nicotine in humans . It is a known carcinogen and has been used as a biomarker for tobacco smoke exposure . The compound binds to nicotinic acetylcholine receptors at a much lower potency in comparison to nicotine .

Synthesis Analysis

Nicotine N-glucuronidation is a metabolic pathway catalyzed by UDP-glucuronosyl transferase 2B10 (UGT2B10) . Two UGT variants, a missense mutation (Asp67Tyr, rs61750900) and a splice variant (rs116294140), account for 33% of the variation in glucuronidation .Chemical Reactions Analysis

Nicotine N-glucuronidation is relative to N-oxidation and C-oxidation . The extent of nicotine N-glucuronidation by African Americans is significantly lower than by Whites .科学研究应用

Role in Nicotine Metabolism

Nicotine N-glucuronide plays a significant role in the metabolism of nicotine, the major addicting agent in tobacco and tobacco smoke . Approximately 22% of nicotine urinary metabolites are in the form of phase II N-glucuronidated compounds . This process is catalyzed by the enzyme UGT2B10 .

Impact on Tobacco Addiction

The metabolism of nicotine influences smoking behavior. The glucuronidation of nicotine and its metabolites may affect the pharmacokinetics of nicotine, thereby influencing the addictive potential of tobacco .

Role in Cancer Research

The glucuronidation of nicotine and its metabolites is of interest in cancer research. Studies have shown that UGT2B10, the enzyme involved in the N-glucuronidation of several tobacco-specific nitrosamines, plays a significant role in nicotine metabolism and elimination . This could potentially influence the risk of cancer among smokers .

Ethnic Variability in Lung Cancer Risk

Differences in nicotine metabolism, including the glucuronidation process, probably contribute to ethnic variability in lung cancer risk . For instance, the proportion of nicotine metabolism by UGT2B10-catalyzed N-glucuronidation varies among different ethnic/racial groups .

Genetic Influence on Nicotine Metabolism

Certain genetic variants of UGT2B10 significantly reduce nicotine- and cotinine-N-glucuronidation formation, which plays an important role in nicotine metabolism and elimination . These genetic factors can influence individual differences in nicotine metabolism and smoking behavior .

Potential Target for Smoking Cessation Therapies

Given its role in nicotine metabolism, Nicotine N-glucuronide and the enzymes involved in its formation could be potential targets for the development of smoking cessation therapies .

作用机制

Target of Action

Nicotine N-glucuronide, also known as Nicotine N-beta-D-Glucuronide, primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

Nicotine N-glucuronide acts as an agonist at nicotinic acetylcholine receptors . It dramatically stimulates neurons and ultimately blocks synaptic transmission . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction results in a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

Nicotine N-glucuronide is produced through the process of glucuronidation, which accounts for up to 25% of the metabolism of nicotine . The hepatic UDP-glucuronosyltransferase (UGT) enzymes UGT2B10 and UGT2B17 directly conjugate nicotine with glucuronic acid to produce nicotine glucuronide . The significant metabolites cotinine and 3k-hydroxycotinine of nicotine also undergo glucuronidation . These glucuronidation processes result in the production of OH-cotinine-O-glucuronide (OH-cotinine-G) and other derivatives of nicotine .

Pharmacokinetics

The pharmacokinetics of nicotine and its metabolites, including nicotine N-glucuronide, have been studied in rat models . The mean half-lives of nicotine, cotinine, nornicotine, norcotinine, nicotine-N-oxide, cotinine-N-oxide, trans-3’-hydroxy-cotinine, nicotine-N-glucuronide, cotinine-N-glucuronide, and trans-3’-hydroxy-cotinine-O-glucuronide in rat plasma were found to be 63, 291, 175, 440, 251, 451, 322, 341, 488, and 516 minutes, respectively .

Result of Action

The action of nicotine N-glucuronide significantly influences nicotine metabolism and elimination . It reduces nicotine withdrawal symptoms and cigarette cravings . The UGT2B10*2 variant significantly reduces nicotine- and cotinine-N-glucuronidation formation . This plays an important role in nicotine metabolism and elimination, which ultimately affects nicotine addiction in humans .

Action Environment

The action, efficacy, and stability of nicotine N-glucuronide can be influenced by various environmental factors. For instance, the UGT2B10 genotype can affect the levels of glucuronidated nicotine or cotinine . The levels of nicotine- and cotinine-glucuronide were found to be 21% to 30% lower in specimens from subjects with the UGT2B10 (*1/*2) genotype compared with specimens from subjects with the wild-type UGT2B10 (*1/*1) genotype . A 5- and 16-fold lower level of nicotine- and cotinine-glucuronide formation, respectively, was observed in specimens from subjects with the UGT2B10 (*2/*2) genotype . This suggests that genetic factors can significantly influence the action of nicotine N-glucuronide.

安全和危害

未来方向

There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine and nornicotine, both metabolites of nicotine, have a procognitive impact without adverse effects . The observed effect was significant only for cotinine . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

属性

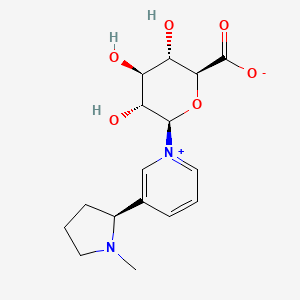

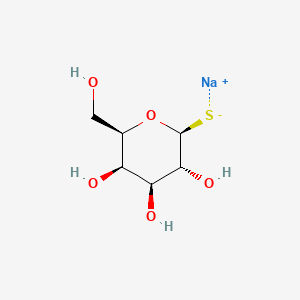

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWAIULJDYFLPD-CTTWBBHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858176 | |

| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153536-53-9 | |

| Record name | Nicotine N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153536539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9VB3OLM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is nicotine N-glucuronide formed in the body?

A: Nicotine N-glucuronide is formed through the N-glucuronidation of nicotine, a metabolic process primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT2B10 isoform. [] This enzymatic reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the nicotine molecule, resulting in the formation of the nicotine N-glucuronide conjugate. [, ]

Q2: Why is the measurement of nicotine N-glucuronide important in research?

A: Nicotine N-glucuronide serves as a valuable biomarker for assessing nicotine intake and studying inter-individual differences in nicotine metabolism. [, ] Its presence in biological samples like urine provides insights into the extent of nicotine exposure and can be used to monitor smoking cessation efforts. [, ]

Q3: Are there ethnic differences in the formation of nicotine N-glucuronide?

A: Research suggests that Black smokers exhibit significantly lower levels of nicotine N-glucuronide compared to White smokers with similar smoking histories. [] This difference is attributed to slower N-glucuronidation rates in Black individuals, highlighting the role of genetic factors in nicotine metabolism and potentially contributing to observed differences in smoking behaviors and cessation success rates. []

Q4: How is nicotine N-glucuronide typically detected and quantified in biological samples?

A: Several analytical techniques have been developed for measuring nicotine N-glucuronide, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being commonly employed. [, , , ] These methods offer sensitivity and selectivity, allowing for accurate determination of nicotine N-glucuronide levels in complex biological matrices. [, ]

Q5: Besides urine, can nicotine N-glucuronide be detected in other biological samples?

A: Yes, in addition to urine, nicotine N-glucuronide has been successfully identified and quantified in other biological samples, including blood and brain tissue using microdialysis coupled with advanced analytical techniques like Ultra High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). [] These findings demonstrate the compound's distribution to various tissues and provide valuable insights into its pharmacokinetic profile.

Q6: What is the significance of studying nicotine metabolism in the brain?

A: Understanding nicotine metabolism within the brain is crucial as it directly influences the compound's effects on the central nervous system. Research using microdialysis coupled with UHPLC-HRMS in rats has revealed that the metabolic profile of nicotine in the brain differs from that observed in the blood. [] This highlights the importance of investigating tissue-specific metabolism to fully elucidate nicotine's actions.

Q7: What can the slow elimination of NNAL and NNAL-Gluc tell us about NNK?

A: Research shows that NNAL and its metabolite NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, are very slowly eliminated from the body after smoking cessation. [] This slow clearance suggests that NNK, NNAL, or NNAL-Gluc might be retained in a high-affinity compartment in the body, potentially leading to prolonged exposure and increased cancer risk even after quitting smoking. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)